molecular formula C17H15N3O4S B5159044 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B5159044
M. Wt: 357.4 g/mol
InChI Key: CUXRTRWFWXDJHN-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, a nitro group, and methoxy-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole core. One common method is the condensation of 4-nitroaniline with 3,4-dimethoxybenzaldehyde in the presence of thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for maintaining optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of oxidized thiazole derivatives.

  • Reduction: Formation of aminothiazole derivatives.

  • Substitution: Formation of substituted thiazole derivatives with various nucleophiles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine is studied for its potential biological activities. It has been investigated for its antimicrobial properties and its ability to modulate biological pathways.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism by which 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the thiazole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of cellular processes.

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)butyric acid

  • 3,4-Dimethoxyphenethylamine

  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness: 4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine stands out due to its unique combination of functional groups and its potential applications in various fields. Unlike its similar compounds, it has shown significant promise in both biological and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-15-8-3-11(9-16(15)24-2)14-10-25-17(19-14)18-12-4-6-13(7-5-12)20(21)22/h3-10H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXRTRWFWXDJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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